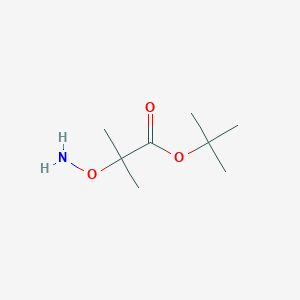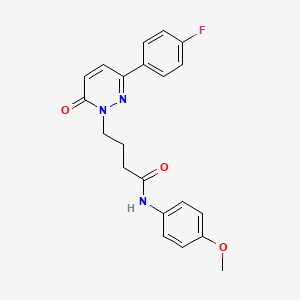
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel Urea and Bis-Urea Primaquine Derivatives : A study focused on the synthesis and biological evaluation of urea derivatives with hydroxyl or halogen substituents demonstrated significant antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7. These derivatives exhibited a range of biological activities, including antioxidant and antimicrobial properties, suggesting the versatility of urea-based compounds in drug development (Perković et al., 2016).
Antimicrobial Activities
- N-Alkyl Substituted Urea Derivatives : Research into N-alkyl substituted urea derivatives showed them to have promising in vitro antibacterial and antifungal activities. Compounds with morpholine and fluoro substituents exhibited potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Synthetic Pathways and Chemical Properties
- Microwave-Promoted Synthesis of Dihydroquinazolines : The synthesis of dihydroquinazolines, achieved through a solvent- and catalyst-free method under microwave irradiation, demonstrates the efficiency and environmental friendliness of generating quinazoline derivatives. This method uses urea as an ammonia source, indicating the utility of urea in facilitating novel synthetic routes (Sarma & Prajapati, 2011).
Antifungal and Antibacterial Agents
- Antifungal Activity of 1,3,4-Oxadiazolo[s]-s-triazines : The synthesis of N(1)- and N(3)-(4-fluorophenyl) ureas and their conversion into oxadiazolo[s]-s-triazine derivatives demonstrated significant antifungal activity against various pathogens, highlighting the potential of fluorophenyl urea derivatives in developing new antifungal agents (Mishra et al., 2000).
DNA Binding and Anticancer Activity
- Isoquinoline and Quinazoline Urea Analogues : This study explored isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists. The findings suggest that such compounds, with specific substitutions, exhibit significant receptor affinity, pointing to their potential in therapeutic applications, including cancer treatment (van Muijlwijk-Koezen et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate to obtain the final product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a base such as triethylamine or pyridine to form an intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
899984-15-7 |
Formule moléculaire |
C18H17FN4O2 |
Poids moléculaire |
340.358 |
Nom IUPAC |
1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24) |
Clé InChI |
NUFBHXHLXQTHKH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)



![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)


![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
